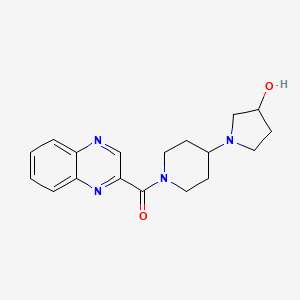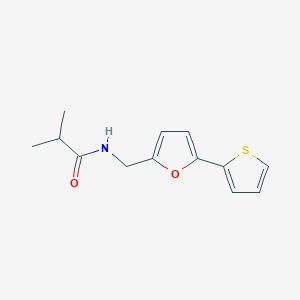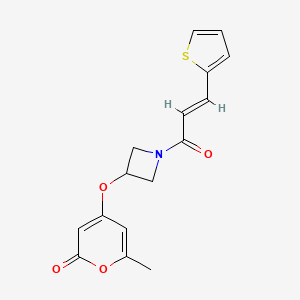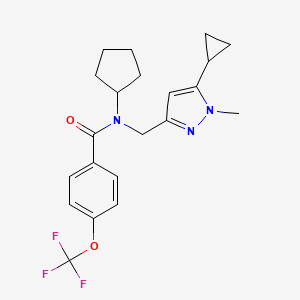
2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IIPA and belongs to the class of indole-based inhibitors. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide:
Antibacterial Applications
This compound has shown significant potential as an antibacterial agent. Research indicates its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Its ability to inhibit biofilm formation in these bacteria makes it a promising candidate for developing new antibacterial therapies .
Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit antiproliferative activities against several cancer cell lines. Compounds such as 3c, 3f, 3g, 3k, 3r, and 3z have shown significant activity, particularly against rapidly dividing cells like A549 lung cancer cells. This suggests potential applications in cancer treatment, especially for targeting fast-growing tumors .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties . It has shown promising results in reducing inflammation and pannus formation in arthritic models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .
Antiviral Activity
Research has explored the compound’s potential as an antiviral agent , particularly against SARS-CoV-2. It has been tested for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of the virus, showing promising results in initial studies. This could lead to the development of new antiviral drugs targeting coronaviruses .
Neuroprotective Applications
The compound has also been investigated for its neuroprotective effects . It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its use in developing treatments for such conditions .
Analgesic Properties
The compound’s structure suggests it may have analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated its potential in pain management, particularly for conditions involving chronic pain and inflammation .
Antioxidant Activity
Studies have shown that the compound exhibits antioxidant properties , which can help in reducing oxidative stress in cells. This is particularly useful in preventing cellular damage and aging, making it a candidate for anti-aging therapies and supplements .
Antifungal Applications
The compound has also been evaluated for its antifungal properties . It has shown effectiveness against various fungal strains, including Candida albicans , which is known to cause infections in immunocompromised individuals. This highlights its potential in developing antifungal treatments .
These diverse applications underscore the compound’s versatility and potential in various fields of scientific research and medicine. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as tryptamine derivatives, have been known to interact with various receptors in the central nervous system .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to tryptamine and naproxen, it may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (cox) enzymes . This inhibition could potentially block the conversion of arachidonic acid to prostaglandin G, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Given its structural similarity to tryptamine and naproxen, it might influence pathways involving serotonin and prostaglandins .
Result of Action
Based on its structural similarity to tryptamine and naproxen, it might exhibit anti-inflammatory and analgesic effects .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCBTARZQOMGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)
![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)


![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)


![4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2845469.png)
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)